Norcapsaicin

説明

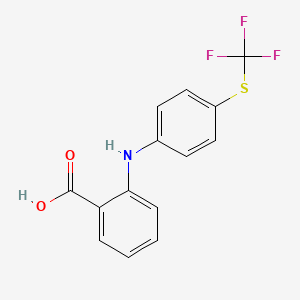

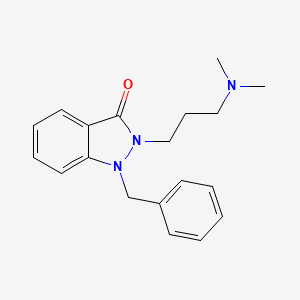

Norcapsaicin is a chemical compound found in chili peppers . It is one of the capsaicinoids, which are responsible for the pungent sensation of chili peppers . Capsaicinoids have several uses in different areas, such as the pharmaceutical, cosmetic, and agronomic industries .

Synthesis Analysis

Capsaicinoids, including Norcapsaicin, are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) . They generally accumulate in the placental tissue of the chili pepper fruits . The pungency grade depends on the genotype of the plant but is also affected by external stimuli .Chemical Reactions Analysis

Capsaicinoids are synthesized through two pathways involved in phenylpropanoid and fatty acid metabolism . They are the result of the condensation of vanillylamine with a branched-chain fatty acid .Physical And Chemical Properties Analysis

Norcapsaicin has a molecular formula of C18H27NO3, and its molecular weight is 305.4 g/mol. It has a melting point of 50 °C and boils at 486.7 °C at standard atmospheric pressure. Its solubility is 2.3 mg/mL in water, and it is stable in air under standard conditions.科学的研究の応用

Gastrointestinal Health

Norcapsaicin, like other capsaicinoids, has been found to have a significant effect on the gastrointestinal (GI) system . It modifies the so-called capsaicin-sensitive afferent nerves depending on their applied doses . This specific action of Norcapsaicin on sensory afferent nerves modifying GI function offers a possibility for the production of an orally applicable drug or for other drug combinations, which can be used in human medical therapy .

Anti-inflammatory Properties

Norcapsaicin has been observed to have anti-inflammatory properties . Capsaicinoids are able to modify the capsaicin-sensitive afferent nerves, which have principle roles in the defense of different organs, including the gastrointestinal tract against the different chemicals, heat, stretch, chemical milieu-induced damage .

Cancer Treatment

Recent research advances of capsaicin and its combination therapy on human cancer as well as their potential mechanisms of action were described . The potential of Norcapsaicin for mitigating cancer mainly entailed its chemo-preventive effects, which were often linked to its ability to exert multi-biological effects such as anti-mutagenic, antioxidant and anti-inflammatory activities .

Pain Management

There is increasing interest in using Norcapsaicin as a therapeutic alternative for different diseases due to its pleiotropic pharmacological effects on various physiological systems, with an emphasis on pain as well as neuroscience .

Cardiovascular Health

Norcapsaicin has also been studied for its effects on the cardiovascular system . Its pleiotropic pharmacological effects have been noted in cardiovascular studies .

Respiratory Health

Research has been conducted to identify and chart available evidence on therapeutic applications of Norcapsaicin in humans using any mode of Norcapsaicin delivery to treat conditions of the respiratory system .

作用機序

Target of Action

Norcapsaicin, like other capsaicinoids, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) . This receptor is a type of ion channel found in the membranes of certain cells, including sensory neurons. It plays a crucial role in detecting and regulating body temperature and also in pain sensation .

Mode of Action

Norcapsaicin interacts with TRPV1 receptors, causing them to open and allow ions to flow into the cell . This ion flow depolarizes the neuron and generates an electrical signal that is transmitted to the brain, resulting in the perception of heat and pain . Over time, the continued presence of norcapsaicin leads to the desensitization of these neurons, reducing their responsiveness to other painful stimuli .

Biochemical Pathways

Norcapsaicin is synthesized through two pathways: the phenylpropanoid pathway, which produces vanillylamine, and the branched-chain fatty acid pathway . The compound is formed by the condensation of vanillylamine with a branched-chain fatty acid . The production of norcapsaicin and other capsaicinoids generally occurs in the placental tissue of chili pepper fruits .

Pharmacokinetics

While specific pharmacokinetic data for norcapsaicin is limited, capsaicinoids like capsaicin are known to have high oral bioavailability and skin absorption . This makes them effective for both dietary intake and topical application for conditions such as musculoskeletal or neuropathic pain .

Result of Action

The primary result of norcapsaicin action is the sensation of heat and pain, followed by analgesia or pain relief . This is due to the desensitization of sensory neurons after prolonged exposure to the compound . In addition to its effects on pain perception, norcapsaicin also exhibits several biological effects such as anti-mutagenic, antioxidant, and anti-inflammatory activities .

Action Environment

The action of norcapsaicin can be influenced by various environmental factors. For instance, the pungency of chili peppers, which is determined by the concentration of capsaicinoids, can be affected by the plant’s growing conditions . Furthermore, the effectiveness of norcapsaicin as a pain reliever can be influenced by the specific conditions of its application, such as the concentration used and the duration of exposure .

Safety and Hazards

特性

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloct-5-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h5,7,9-11,13,19H,4,6,8,12H2,1-3H3,(H,18,20)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNZMGHHFHHIAY-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317984 | |

| Record name | Norcapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norcapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Norcapsaicin | |

CAS RN |

61229-08-1 | |

| Record name | Norcapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61229-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norcapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42.5 - 44 °C | |

| Record name | Norcapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)

![N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine](/img/structure/B3061106.png)